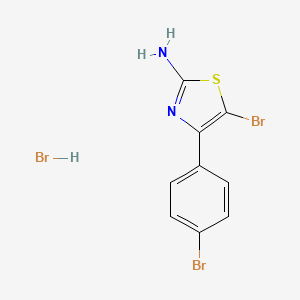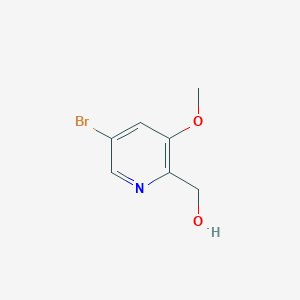
5-Brom-4-(4-bromphenyl)-1,3-thiazol-2-amin-hydrobromid
Übersicht
Beschreibung
5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is a brominated thiazole derivative with potential applications in various fields of chemistry, biology, and medicine. This compound features a bromine atom at the 5-position of the thiazole ring and a 4-bromophenyl group attached to the 4-position of the same ring.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-(4-bromophenyl)-1,3-thiazol-2-amine using bromine in an appropriate solvent such as acetic acid or chloroform.
Thiazole Formation: The thiazole ring can be formed by cyclization of 4-bromophenylamine with thiourea and an appropriate halogenating agent.
Hydrobromide Formation: The hydrobromide salt is typically formed by treating the free base with hydrobromic acid in an aqueous or alcoholic solution.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and cyclization reactions, often using continuous flow reactors to ensure consistent quality and yield. The hydrobromide salt is usually crystallized from the reaction mixture and purified through recrystallization techniques.
Types of Reactions:
Oxidation: The bromine atoms in the compound can undergo oxidation reactions, often resulting in the formation of bromate ions or other oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding the corresponding phenylamine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents in acidic or neutral conditions.
Reduction: Zinc dust, hydrogen gas, or other reducing agents in the presence of a catalyst.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or amines in polar solvents.
Major Products Formed:
Oxidation: Bromate salts, bromine gas, or other oxidized derivatives.
Reduction: 4-(4-bromophenyl)-1,3-thiazol-2-amine or other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other brominated compounds.
Wirkmechanismus
- Thiazoles are known to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . Therefore, we can infer that the compound likely interacts with specific cellular components related to these activities.
- Thiazoles can modulate oxidative stress pathways, affecting reactive oxygen species (ROS) production and antioxidant defenses .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- The compound’s absorption depends on its lipophilicity and solubility. It likely enters cells via passive diffusion. Once absorbed, it may distribute throughout tissues, including the brain, where it could exert neurotoxic effects . Enzymes in the liver may metabolize the compound, leading to bioactivation or detoxification. Elimination occurs primarily through renal excretion or biliary secretion.
Result of Action
Vergleich Mit ähnlichen Verbindungen
4-Bromophenol: A phenolic compound with similar bromine substitution patterns.
4-Bromophenylamine: An amine derivative with a bromine atom on the phenyl ring.
Thiazole derivatives: Other thiazole compounds with different substituents on the ring.
Uniqueness: 5-Bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to its specific combination of bromine atoms and the thiazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-4-(4-bromophenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2S.BrH/c10-6-3-1-5(2-4-6)7-8(11)14-9(12)13-7;/h1-4H,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXXHKOTKYSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)Br)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)

![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)
![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)



![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)



![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)

